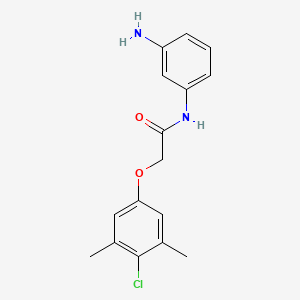
N-(3-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Vue d'ensemble
Description
N-(3-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, with CAS number 1020056-06-7, is a compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.78 g/mol. The compound features a phenoxy group and an amine substitution that are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇ClN₂O₂ |
| Molecular Weight | 304.78 g/mol |
| CAS Number | 1020056-06-7 |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound typically involves the reaction of 3-aminophenol with appropriate chloroacetyl derivatives and phenolic compounds. This synthetic pathway is crucial for producing derivatives with varied biological activities.
Antimicrobial Activity
Research indicates that chloroacetamides similar to this compound exhibit significant antimicrobial properties. A study characterized various chloroacetamides, noting their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogenated substituents in the phenyl ring enhances lipophilicity, facilitating cell membrane penetration.
- Effective Against :
- Gram-positive Bacteria : Staphylococcus aureus, including methicillin-resistant strains (MRSA).
- Gram-negative Bacteria : Less effective against Escherichia coli.
- Fungi : Moderate efficacy against Candida albicans.
This suggests that compounds like this compound could be promising candidates for developing new antimicrobial agents .
Anticancer Potential
In addition to antimicrobial activity, compounds related to this compound have shown potential in cancer treatment. For instance, derivatives have been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit tumor growth in vivo.
- Case Study Findings :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Studies employing quantitative structure-activity relationship (QSAR) models have identified key features that enhance its efficacy:
- Substituent Position : The position of substituents on the phenyl ring significantly affects antimicrobial potency.
- Lipophilicity : Higher lipophilicity correlates with better membrane permeability and bioactivity.
- Functional Groups : The presence of specific functional groups can enhance interactions with biological targets .
Propriétés
IUPAC Name |
N-(3-aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-6-14(7-11(2)16(10)17)21-9-15(20)19-13-5-3-4-12(18)8-13/h3-8H,9,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJCRQXIWAYTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















